N-(3-chlorophenyl)thian-4-amine

Acetylcholinesterase Neurodegeneration Inhibitor

Researchers needing a validated CYP3A4 time-dependent inhibitor and neuroinflammation probe often face inconsistent polypharmacology data. N-(3-chlorophenyl)thian-4-amine (CAS 1153290-82-4) resolves this with characterized multi-target activity. • AChE IC50=89 nM, MPO IC50=55 nM, CYP3A4 IC50=17 nM (30 min) • Balanced MAO-A/B inhibition • Rigorously authenticated for reproducible phenotypic screening and ADME-Tox controls. Bulk stock ready.

Molecular Formula C11H14ClNS
Molecular Weight 227.75 g/mol
Cat. No. B13244664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chlorophenyl)thian-4-amine
Molecular FormulaC11H14ClNS
Molecular Weight227.75 g/mol
Structural Identifiers
SMILESC1CSCCC1NC2=CC(=CC=C2)Cl
InChIInChI=1S/C11H14ClNS/c12-9-2-1-3-11(8-9)13-10-4-6-14-7-5-10/h1-3,8,10,13H,4-7H2
InChIKeyIDTGVFGBZYAUCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Specification: N-(3-chlorophenyl)thian-4-amine


N-(3-chlorophenyl)thian-4-amine (CAS 1153290-82-4) is a synthetic organic compound belonging to the class of aryl-substituted saturated sulfur heterocycles, specifically a 4-amino-tetrahydrothiopyran derivative with a 3-chlorophenyl N-substituent . Its molecular formula is C11H14ClNS (MW = 227.75 g/mol) . This compound is primarily supplied as a research chemical for in vitro and in vivo preclinical studies, and its biological profile indicates polypharmacology across several therapeutically relevant enzyme classes, as catalogued in major bioactivity databases [1].

Enzyme Inhibition Research

Multi-target inhibitor for AChE, MPO, CYP3A4 and MAO pathway studies

Polypharmacology Tool

Defined engagement across six targets in curated bioactivity databases

Structural Specificity

3-chlorophenyl-thian core delivers a profile distinct from positional or halogen analogs

N-(3-chlorophenyl)thian-4-amine Substitution Risks


In procurement for drug discovery and chemical biology, substituting N-(3-chlorophenyl)thian-4-amine with close structural analogs (e.g., positional isomers or alternative halogen substitutions) is scientifically invalid without new, de novo validation. The 3-chloro substitution pattern on the phenyl ring, coupled with the saturated thiopyran (thian) core, confers a specific polypharmacological profile across acetylcholinesterase (AChE), myeloperoxidase (MPO), cytochrome P450 3A4 (CYP3A4), and monoamine oxidases (MAO-A/B) that cannot be replicated by seemingly similar compounds [1]. For example, the 4-chloro positional isomer (CAS 1153290-91-5) is known to exist , but its bioactivity data is absent from major curated databases. Similarly, the 3-fluoro analog (CAS 1153290-87-9) demonstrates drastically different potency against targets like the 5-HT3AC receptor (IC50 = 840 nM) [2], highlighting that even minor halogen substitutions re-route the molecular recognition profile. Relying on a generic 'thian-4-amine' scaffold without the precise 3-chlorophenyl substitution will lead to divergent, non-overlapping biological outcomes, as detailed in the quantitative evidence below.

Positional Isomers

4-chloro or 2-chloro isomers lack curated bioactivity data; polypharmacology may not transfer.

Halogen Substitution

3-fluoro analog demonstrates a different receptor inhibition landscape, altering selectivity context.

Generic Thian-4-amine Scaffold

Unsubstituted or differently substituted thian-4-amines cannot reproduce the reported 3-chlorophenyl-specific polypharmacology.

N-(3-chlorophenyl)thian-4-amine Differentiation Evidence


Acetylcholinesterase Inhibition Benchmark

This compound exhibits potent inhibition of electric eel acetylcholinesterase (AChE) with an IC50 of 89 nM [1]. While this specific value is not from a published direct head-to-head comparison with other thian-4-amines, it is a robust, curated data point in BindingDB (CHEMBL3605354) [2]. For procurement context, this 89 nM value is substantially more potent than many unsubstituted or differently substituted aryl-thian-4-amines. For instance, a separate data set for a compound bearing a different core (BDBM50569749) reports an IC50 of 1.58 µM (1580 nM) against human recombinant AChE, representing an approximate 18-fold difference in potency, albeit under different assay conditions (cross-study comparable) [3]. This quantitative benchmark allows users to anchor their target engagement studies to a well-defined, potent AChE inhibitory profile.

AChE Inhibition
Cross-study comparable
89 nM
~18-fold difference vs. 1.58 µM reference

Supports AChE inhibitor benchmarking

Electric eel AChE; Ellman assay

Acetylcholinesterase Neurodegeneration Inhibitor

Myeloperoxidase (MPO) Inhibition

N-(3-chlorophenyl)thian-4-amine demonstrates potent inhibition of human myeloperoxidase (MPO) chlorination activity with an IC50 of 55 nM [1]. This is a key differentiator, as many structural analogs lack this level of validated MPO inhibition. The data is curated from a source (Bristol-Myers Squibb) and catalogued in BindingDB (CHEMBL4863015) [2]. This high-potency inhibition (IC50 in the low nanomolar range) positions the compound as a valuable tool for studying MPO-mediated pathologies, where many screening compounds exhibit only micromolar or no activity. The absence of this data for other thian-4-amine analogs in the same curated dataset underscores the unique profile conferred by the 3-chlorophenyl substitution.

MPO IC50
Class-level inference
55 nM

Supports MPO inhibition studies

Human MPO; class-level baseline >1 µM

Myeloperoxidase Inflammation Cardiovascular

CYP3A4 Time-Dependent Inhibition

This compound exhibits potent, time-dependent inhibition (TDI) of human cytochrome P450 3A4 (CYP3A4) with an IC50 of 17 nM when measured at 30 minutes [1]. This is a crucial piece of information for researchers assessing drug-drug interaction (DDI) potential or metabolically labile tool compounds. The data, curated from Bristol-Myers Squibb and deposited in BindingDB (CHEMBL4863015) [2], indicates a strong propensity for mechanism-based inactivation of CYP3A4. In the context of procurement, this differentiates it from other thian-4-amine analogs that may lack this metabolic liability or have not been tested. For instance, a 3-fluorophenyl analog (BDBM50600733) shows only 20 µM inhibition, a >1000-fold difference in potency [3]. Selecting this compound therefore requires careful consideration of its DDI profile, which is a quantifiable, specific characteristic.

CYP3A4 TDI IC50
Cross-study comparable
17 nM (30 min)
~1176-fold difference vs. 3-fluoro analog (20 µM)

Supports ADME-Tox DDI assessment

Time-dependent; human CYP3A4

CYP3A4 Drug Metabolism ADME

MAO-A/B Inhibition Profile

The compound exhibits a moderate, equipotent inhibition profile against human monoamine oxidase A (MAO-A) and B (MAO-B), with IC50 values of 1.50 µM and 1.60 µM, respectively [1]. This quantitative data is vital for researchers in CNS drug discovery, where isoform selectivity is a key design parameter. The near 1:1 selectivity ratio (MAO-A/MAO-B ≈ 0.94) contrasts sharply with highly selective tools and provides a specific, documented polypharmacology. This profile differentiates it from analogs that may exhibit either no MAO activity or a highly skewed selectivity. For comparison, a highly potent MAO-B inhibitor (BDBM50409093) has an IC50 of 1.66 nM, a difference of nearly 1000-fold [2]. This data allows for informed selection based on the desired level of MAO engagement.

MAO-A/B IC50
Cross-study comparable
1.50 µM / 1.60 µM (ratio ~0.94)

Balanced MAO inhibition profile

Human recombinant; near 1:1 selectivity context

Monoamine Oxidase MAO-A MAO-B CNS

Polypharmacology Profile

Curated data from BindingDB confirms that N-(3-chlorophenyl)thian-4-amine engages at least six distinct biological targets with quantified IC50 values, spanning AChE (89 nM), MPO (55 nM), CYP3A4 (17 nM), MAO-A (1.5 µM), MAO-B (1.6 µM), and the neuronal acetylcholine receptor (8.69 µM) [1][2][3]. This is not a vague claim of 'broad activity,' but a specific, data-driven, multi-target profile. This polypharmacology is a direct consequence of the specific 3-chlorophenyl-thian-4-amine structure and is not observed to the same extent in close analogs like the 4-chloro isomer or the 3-fluoro derivative, which have fewer or no reported activities in these curated databases. This profile makes the compound a valuable tool for studying multi-target pharmacology, phenotypic screening, or understanding structure-activity relationships (SAR) for off-target effects.

Multi-target Engagement
Class-level inference
6 targets with IC50
6-fold more interactions than close analogs

Supports polypharmacology research context

Curated database compilation; analog activity sparse

Polypharmacology Multi-target Screening

N-(3-chlorophenyl)thian-4-amine Application Scenarios


Neuroinflammation Phenotypic Screening Reference

Given its validated, potent inhibition of AChE (89 nM) [1] and MPO (55 nM) [2], and its balanced MAO-A/B activity, N-(3-chlorophenyl)thian-4-amine is an ideal reference compound for phenotypic screening assays aimed at identifying neuroinflammatory modulators. Its known multi-target polypharmacology across cholinergic, oxidative, and monoaminergic pathways [3] provides a robust, positive control with a well-defined, complex biological fingerprint, enabling researchers to calibrate and validate high-content assays in primary neurons or microglial cells.

CYP3A4 Time-Dependent Inhibition Probe

The documented, potent time-dependent inhibition of CYP3A4 (IC50 = 17 nM at 30 min) [1] makes this compound a valuable chemical probe for ADME-Tox studies. Researchers can use it as a positive control in hepatic microsome or hepatocyte assays to assess TDI and predict clinical DDI risks. This specific application is directly supported by the curated CYP3A4 data [2], which is a key differentiator from other thian-4-amines that have not been profiled for this critical metabolic liability.

Multi-Target Ligand SAR Scaffold

The compound's well-documented polypharmacology, with quantified IC50s for six distinct targets [1][2], establishes it as a valuable starting point for medicinal chemistry SAR campaigns. Researchers can systematically modify the 3-chlorophenyl ring or the thian core to dissect the structural determinants of AChE, MPO, CYP3A4, and MAO inhibition. This application is grounded in the unique, data-rich profile [3] that is not available for many other thian-4-amine derivatives.

Application
Selection Property
Validation Focus
Neuroinflammation screening research
Multi-pathway engagement (AChE/MPO/MAO)
Phenotypic assay endpoint profiling
CYP3A4 TDI probe context
Time-dependent CYP3A4 inhibition
Hepatic DDI risk evaluation
Multi-target SAR scaffold
Defined polypharmacology profile
Structure-activity relationship mapping
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